5-chloro-3-(hydroxyamino)indol-2-one
Description
5-Chloro-3-(hydroxyamino)indol-2-one is a substituted indole derivative featuring a ketone group at position 2, a hydroxyamino (–NHOH) moiety at position 3, and a chlorine atom at position 5 (Figure 1).
Properties
IUPAC Name |
5-chloro-3-(hydroxyamino)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,13H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHDUWPANLREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Cl)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=O)C(=C2C=C1Cl)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(hydroxyamino)indol-2-one typically involves the functionalization of an indole nucleus. One common method is the chlorination of 3-(hydroxyamino)indol-2-one . This can be achieved through the reaction of 3-(hydroxyamino)indol-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(hydroxyamino)indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form an amino derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: Reagents like or are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide .
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-chloro-3-(hydroxyamino)indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Position 3 Substituents
The hydroxyamino group at position 3 distinguishes 5-chloro-3-(hydroxyamino)indol-2-one from related compounds. Key analogs include:
- Hydrazone Derivatives : (3E)-5-Chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one () and its nitro analog () feature hydrazone groups (–N=N–) at position 3. These compounds exhibit planar geometries due to conjugation, enhancing crystallinity and enabling structural characterization via X-ray diffraction .
- Imidazole-Substituted Indoles: Compounds like 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole () replace the hydroxyamino group with an imidazole ring, introducing aromaticity and bulk. This substitution alters electronic properties and may enhance DNA intercalation or enzyme inhibition .
- Spiro and Sulfonyl Derivatives: SR121463A () contains a spiro-morpholinoethoxy group at position 3, contributing to its role as a vasopressin receptor ligand.
Position 5 Substituents
- Chlorine vs.
- Halogenated Derivatives : 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one () retains the chlorine at position 5 but adds a dimethyl group at position 3, reducing polarity and increasing lipophilicity .
Physicochemical Properties
| Compound Name | Substituent (Position 3) | Substituent (Position 5) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | Hydroxyamino (–NHOH) | Cl | 198.6 (calculated) | Not reported | Likely polar due to –NHOH |
| (3E)-5-Chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one | Phenylhydrazinylidene (–N=N–Ph) | Cl | 285.7 | Not reported | Moderate (hydrazone group) |
| 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | Dimethyl | Cl | 195.6 | Not reported | Low (non-polar substituents) |
| 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | Imidazol-5-yl | Cl | 463.7 | >200 | Low (aromatic bulk) |
Note: Molecular weights calculated from empirical formulas; melting points inferred from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
